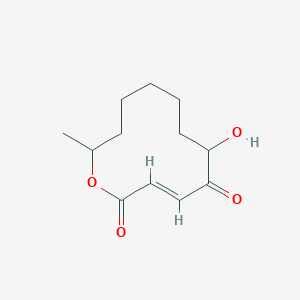
Cladospolide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cladospolide D is a natural product found in Cladosporium with data available.
Aplicaciones Científicas De Investigación
1. Antifungal Activity and Chemical Structure
- Cladospolide D has been identified for its antifungal properties. It is unique among the Cladospolides (A-D) due to its γ-keto functionality. The stereochemistry of Cladospolide D, determined through asymmetric syntheses and comparison with spectroscopic data, is confirmed as (2E,5R,11S) (Lu, Chen, & Hou, 2009). A study on the total synthesis of Cladospolide D, a natural 12-membered macrolide antibiotic, achieved this in 12 steps, highlighting its complex chemical structure and potential therapeutic significance (Reddy, Dilipkumar, Mallesh, Latha, & Shravya, 2016).
2. Synthetic Approaches and Structural Reassignment
- Synthetic approaches to Cladospolide D have been a significant focus, with one study achieving the enantioselective synthesis of Cladospolide B, C, and (ent)-Cladospolide D from 1-nonyne, which also aided in correctly establishing the structure for Cladospolide D (Xing & O'Doherty, 2009). Another research effort resulted in a concise total synthesis of (+)-Cladospolide D, highlighting the importance of methodologies like olefin cross metathesis and furan oxidation in its synthesis (Si & Kaliappan, 2012).
3. Cladospolide D as a Macrolide Antibiotic
- Cladospolide D was isolated from Cladosporium sp. FT-0012, along with Cladospolides A and B, and identified as a new 12-membered macrolide antibiotic with activity against certain fungi (Zhang, Tomoda, Tabata, Miura, Namikoshi, Yamaguchi, Masuma, & Ōmura, 2001).
4. Structural Investigations and Syntheses
- The structural investigations of Cladospolides, including Cladospolide D, have been pursued to understand their unique chemical configurations. This includes studies on their de novo asymmetric synthesis and kinetic and thermodynamic isomerization (Xing, Penn, & O'Doherty, 2009).
Propiedades
Nombre del producto |
Cladospolide D |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(3E)-6-hydroxy-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
InChI |
InChI=1S/C12H18O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-10,13H,2-6H2,1H3/b8-7+ |
Clave InChI |
OFRQIORIBGXHBF-BQYQJAHWSA-N |
SMILES isomérico |
CC1CCCCCC(C(=O)/C=C/C(=O)O1)O |
SMILES canónico |
CC1CCCCCC(C(=O)C=CC(=O)O1)O |
Sinónimos |
(E)-2-dodecen-5-hydroxy-11-olide-4-one cladospolide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



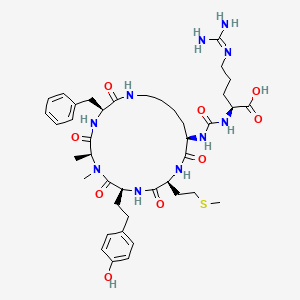
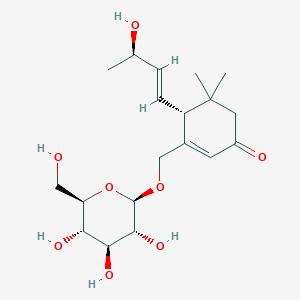
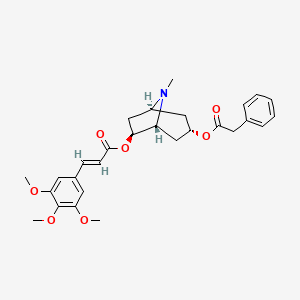
![[(2S)-2-benzamido-3-methylbutyl] (2S,3R)-2-benzamido-3-methylpentanoate](/img/structure/B1251423.png)
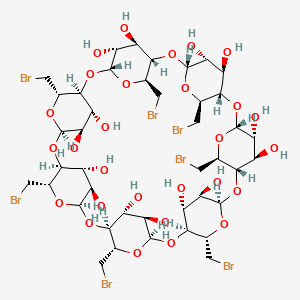

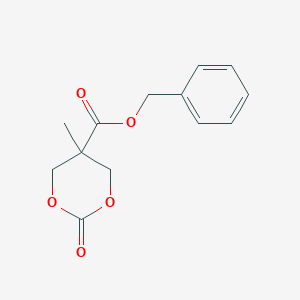
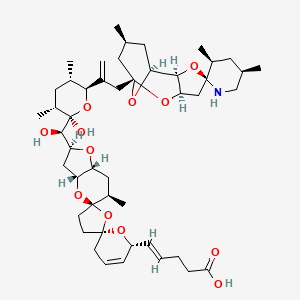
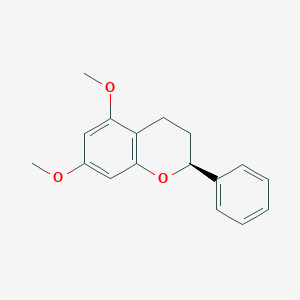
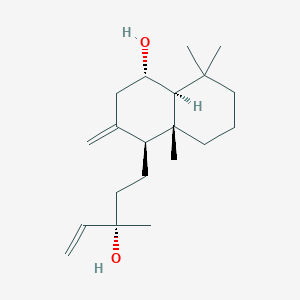

![(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)

